4-bromo-1-methyl-1H-indole-3-sulfonamide
Description
Properties
CAS No. |
2742653-03-6 |
|---|---|
Molecular Formula |
C9H9BrN2O2S |
Molecular Weight |
289.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound’s structure dictates three critical synthetic objectives:
-
Indole core construction with a methyl group at the 1-position
-
Regioselective bromination at the 4-position
-
Sulfonamide installation at the 3-position
Two primary routes dominate literature:
-
Route A : Bromination of preformed 1-methylindole derivatives
-
Route B : Indole ring synthesis from brominated aniline precursors
Bromination Methodologies
Direct Electrophilic Bromination
Bromination of 1-methylindole requires careful control to achieve 4-position selectivity over competing 5- or 6-position reactivity.
Table 1: Bromination Agents and Selectivity
| Brominating Agent | Solvent | Temperature | 4-Bromo Isomer Yield | Selectivity (4:5:6) |
|---|---|---|---|---|
| N-Bromosuccinimide | DCM | 0–25°C | 68% | 7:2:1 |
| Br₂/PPh₃ | THF | −10°C | 82% | 12:1:0 |
| CuBr₂ | Acetonitrile | 60°C | 45% | 3:1:1 |
Key findings:
-
Br₂/PPh₃ in THF at −10°C maximizes 4-bromo selectivity (12:1 vs. other positions) via kinetic control.
-
N-Bromosuccinimide (NBS) exhibits lower selectivity but is preferable for small-scale reactions due to handling safety.
Sulfonamide Functionalization
Sulfonyl Chloride Coupling
Reaction of 4-bromo-1-methylindole with sulfonyl chlorides introduces the sulfonamide group.
Table 2: Sulfonylation Conditions
| Base | Solvent | Reaction Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Pyridine | DCM | 12 h | 74% | 95.2% |
| Triethylamine | THF | 6 h | 88% | 98.1% |
| DBU | DMF | 3 h | 92% | 99.4% |
Notable trends:
-
DBU in DMF achieves near-quantitative conversion in 3 hours due to enhanced nucleophilicity.
-
Triethylamine/THF systems balance cost and efficiency for industrial applications.
Integrated Synthesis Protocols
Industrial-Scale Production (Route B)
A patented three-step sequence from 4-bromo-2-methylaniline illustrates scalable synthesis:
Step 1: Iodination
Step 2: Sonogashira Coupling
Step 3: Cyclization and Sulfonylation
Process Optimization
Catalyst Screening
Table 3: Palladium Catalysts for Coupling Steps
| Catalyst | Loading (mol%) | Turnover Number | Yield Impact |
|---|---|---|---|
| Pd(OAc)₂ | 1.5 | 48 | +7% |
| PdCl₂(PPh₃)₂ | 0.5 | 112 | +12% |
| XPhos Pd G3 | 0.2 | 265 | +19% |
Data indicates XPhos Pd G3 enables low-loading, high-yield transformations critical for cost-sensitive production.
Challenges and Solutions
Regioselectivity in Bromination
Competing bromination at positions 5 and 6 remains a key challenge. Strategies to enhance 4-selectivity include:
Sulfonamide Hydrolysis
The sulfonamide group is prone to hydrolysis under acidic conditions. Mitigation approaches:
Emerging Methodologies
Photoredox Bromination
Recent advances employ iridium photocatalysts for site-selective bromination:
Continuous Flow Sulfonylation
Adopting flow chemistry reduces reaction times from hours to minutes:
Analytical Characterization
Critical quality control parameters include:
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-1H-indole-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
4-bromo-1-methyl-1H-indole-3-sulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound has potential as a probe for studying biological processes involving indole derivatives.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-indole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the indole ring can interact with various receptors and enzymes, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural features, synthetic routes, and applications of 4-bromo-1-methyl-1H-indole-3-sulfonamide and related indole derivatives:
Notes:
- Bromine Position : Bromine at position 4 (target compound) vs. 5, 7, or indazole systems. Position 4 bromine may sterically hinder electrophilic substitutions at adjacent positions, whereas bromine at 7 (as in ) could enhance π-stacking in kinase inhibitors.
- These groups dictate reactivity and target interactions.
Physicochemical Properties
- Thermal Stability : Imidazole-substituted indoles exhibit high melting points (>200°C), likely due to extended conjugation and hydrogen bonding. Sulfonamides generally have moderate melting points, but data for the target compound is lacking.
- Solubility : Sulfonamide groups improve aqueous solubility compared to nitriles or halogens. Triazole derivatives (e.g., ) may balance lipophilicity and polarity.
Analytical Characterization
All compounds were validated using:
Q & A
Q. What are the standard synthetic routes for 4-bromo-1-methyl-1H-indole-3-sulfonamide?
The synthesis typically involves sequential bromination and sulfonamide functionalization. For example, brominated indole precursors can be synthesized via CuI-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under optimized conditions (e.g., PEG-400/DMF solvent systems, 12-hour reaction time) . Subsequent sulfonamide introduction may employ sulfonyl chloride intermediates under basic conditions, followed by purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR for structural elucidation of the indole core and substituents .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and purity .
- TLC (Rf = 0.30 in 70:30 ethyl acetate/hexane) for preliminary purity assessment .
- X-ray crystallography to resolve solid-state conformation and π-π stacking interactions .
Q. What are the primary research applications of this compound?
The compound is primarily used in:
- Medicinal chemistry : As a scaffold for enzyme inhibitors (e.g., targeting sulfonamide-sensitive enzymes like carbonic anhydrases) .
- Chemical biology : Probing protein-ligand interactions via its sulfonamide and bromine functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Design of Experiments (DOE) methodologies are recommended. For example, factorial designs can systematically vary parameters like temperature, catalyst loading (e.g., CuI), and solvent ratios (PEG-400/DMF) to identify optimal conditions . Post-reaction purification steps (e.g., column chromatography or recrystallization) should also be tailored based on polarity differences between byproducts and the target compound .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
Quantum chemical calculations (e.g., density functional theory) model reaction pathways, while reaction path search algorithms predict intermediates and transition states . For example, substituent effects on bromine’s electrophilicity can be simulated to guide regioselective functionalization .
Q. How can conflicting structural data (e.g., NMR vs. X-ray) be resolved?
Cross-validation using complementary techniques is essential:
- Dynamic NMR to assess conformational flexibility in solution.
- X-ray crystallography to confirm solid-state geometry and hydrogen-bonding networks .
- 2D NMR (COSY, NOESY) to resolve signal overlap and assign stereochemistry .
Q. What strategies enable regioselective functionalization of the indole core?
- Directed ortho-metalation : Use of directing groups (e.g., sulfonamide) to position bromine or other substituents .
- Protecting group strategies : Temporary protection of the sulfonamide group to prevent undesired side reactions during halogenation .
Q. How does structural modification (e.g., substituent variation) impact biological activity?
Structure-Activity Relationship (SAR) studies compare analogs:
- Bromine replacement (e.g., with chlorine or fluorine) alters steric and electronic properties, affecting enzyme binding .
- Methyl group position on the indole nitrogen modulates solubility and metabolic stability .
Q. What methodologies assess the compound’s interaction with biological targets?
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) for protein-ligand interactions .
- Molecular docking : Predict binding poses using crystal structures of target proteins .
Q. How can data contradictions in biological assays (e.g., varying IC50 across studies) be addressed?
Potential solutions include:
- Standardizing assay conditions (pH, temperature, buffer composition).
- Validating results across multiple cell lines or enzyme isoforms.
- Performing meta-analyses of published data to identify outliers or methodological inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
